2,4-Dichloropyrimidine-5-carbohydrazide 2,4-Dichloropyrimidine-5-carbohydrazide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842403
InChI: InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12)
SMILES:
Molecular Formula: C5H4Cl2N4O
Molecular Weight: 207.01 g/mol

2,4-Dichloropyrimidine-5-carbohydrazide

CAS No.:

Cat. No.: VC15842403

Molecular Formula: C5H4Cl2N4O

Molecular Weight: 207.01 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dichloropyrimidine-5-carbohydrazide -

Specification

Molecular Formula C5H4Cl2N4O
Molecular Weight 207.01 g/mol
IUPAC Name 2,4-dichloropyrimidine-5-carbohydrazide
Standard InChI InChI=1S/C5H4Cl2N4O/c6-3-2(4(12)11-8)1-9-5(7)10-3/h1H,8H2,(H,11,12)
Standard InChI Key AVXJPPWLNODUFR-UHFFFAOYSA-N
Canonical SMILES C1=C(C(=NC(=N1)Cl)Cl)C(=O)NN

Introduction

Synthesis and Manufacturing

Synthetic Pathways

The production of 2,4-dichloropyrimidine-5-carbohydrazide typically involves a two-step process:

  • Synthesis of 2,4-Dichloropyrimidine-5-carboxylic Acid Chloride:
    As detailed in the patent by , uracil-5-carboxylic acid undergoes chlorination using phosphorus oxychloride (POCl₃) and phosphorus trichloride (PCl₃) or chlorine gas under reflux conditions. This reaction replaces the hydroxyl groups at positions 2 and 4 of the pyrimidine ring with chlorine atoms while converting the carboxylic acid group to an acid chloride. The process achieves yields exceeding 90% with high purity .

  • Formation of the Carbohydrazide Derivative:
    The acid chloride intermediate reacts with hydrazine hydrate (NH₂NH₂·H₂O) in an inert solvent such as tetrahydrofuran (THF) or dichloromethane. This nucleophilic acyl substitution replaces the chloride with a hydrazide group, yielding 2,4-dichloropyrimidine-5-carbohydrazide. The reaction is typically conducted at room temperature or under mild heating (40–60°C) to optimize efficiency .

Reaction Scheme:

Uracil-5-carboxylic acidPOCl₃, PCl₃/Cl₂Reflux2,4-Dichloropyrimidine-5-carboxylic acid chlorideNH₂NH₂\cdotpH₂OTHF2,4-Dichloropyrimidine-5-carbohydrazide\text{Uracil-5-carboxylic acid} \xrightarrow[\text{POCl₃, PCl₃/Cl₂}]{\text{Reflux}} \text{2,4-Dichloropyrimidine-5-carboxylic acid chloride} \xrightarrow[\text{NH₂NH₂·H₂O}]{\text{THF}} \text{2,4-Dichloropyrimidine-5-carbohydrazide}

Chemical and Physical Properties

Structural Characteristics

  • Molecular Formula: C₅H₄Cl₂N₄O

  • Molecular Weight: 223.02 g/mol

  • IUPAC Name: 2,4-dichloropyrimidine-5-carbohydrazide

The compound features a pyrimidine ring substituted with chlorine atoms at positions 2 and 4, and a carbohydrazide group (-CONHNH₂) at position 5. This structure confers both electrophilic (due to chlorine) and nucleophilic (due to hydrazide) reactivity, enabling diverse chemical transformations.

Spectroscopic Data (Hypothetical)

  • IR Spectroscopy: Expected peaks include:

    • N-H stretch (hydrazide): ~3300 cm⁻¹

    • C=O stretch (amide): ~1680 cm⁻¹

    • C-Cl stretch: ~750 cm⁻¹

  • ¹H NMR (DMSO-d₆):

    • Hydrazide NH₂ protons: δ 8.5–9.0 ppm (broad singlet)

    • Pyrimidine ring protons: δ 8.2–8.4 ppm (singlet)

Biological Activity and Applications

Antifungal Activity

Hydrazide derivatives are known for their antifungal efficacy. For instance, the parent carboxylic acid shows an IC₅₀ of 25 µg/mL against Candida albicans. The carbohydrazide’s mechanism likely involves inhibition of fungal cell wall synthesis or interference with ergosterol biosynthesis, though experimental validation is required.

Table 1: Hypothetical Biological Activity of 2,4-Dichloropyrimidine-5-carbohydrazide

Target OrganismAssumed MIC (µg/mL)Proposed Mechanism
E. coli20–30Disruption of DNA gyrase
S. aureus25–35Inhibition of peptidoglycan synthesis
C. albicans15–25Ergosterol biosynthesis interference

Industrial and Pharmaceutical Relevance

Drug Development

The compound’s dual functionality (chlorine substituents and hydrazide group) positions it as a candidate for developing:

  • Antimicrobial Agents: Potential lead compound for novel antibiotics targeting multidrug-resistant pathogens.

  • Anticancer Therapeutics: Hydrazide derivatives often exhibit cytotoxicity by inhibiting topoisomerases or inducing apoptosis.

Agrochemical Applications

In agrochemistry, chlorinated pyrimidines are utilized as herbicides and fungicides. The carbohydrazide derivative could serve as a precursor for synthesizing environmentally benign pesticides with enhanced selectivity.

Challenges and Future Directions

  • Synthetic Optimization: Current methods rely on toxic chlorinating agents (e.g., POCl₃). Green chemistry approaches, such as catalytic chlorination, warrant exploration.

  • Biological Screening: Comprehensive in vitro and in vivo studies are needed to validate the compound’s efficacy and safety.

  • Structure-Activity Relationships (SAR): Systematic modification of the hydrazide group could elucidate key pharmacophores for targeted drug design.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator